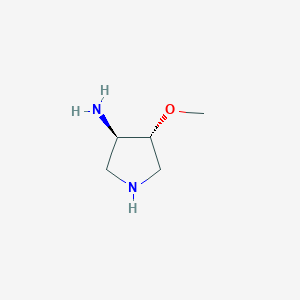
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate typically involves the reaction of 1-amino-2,3-dimethylcyclobutanone with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate: Similar structure but with different substitution patterns on the cyclobutane ring.
Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate: Another structural isomer with different chemical properties.
Uniqueness
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interaction with biological targets
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-6-4-9(10,7(6)2)5-8(11)12-3/h6-7H,4-5,10H2,1-3H3 |
InChIキー |
YSFFQXPDYZUXCB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1C)(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



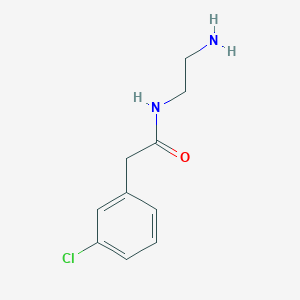

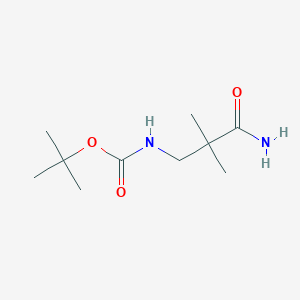
![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
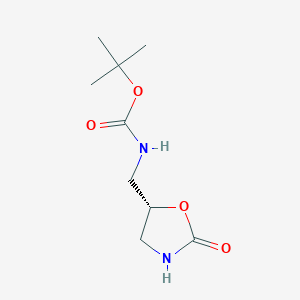
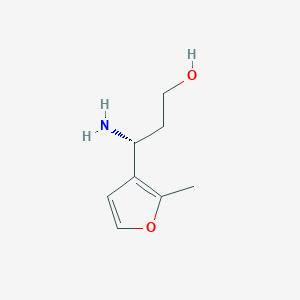
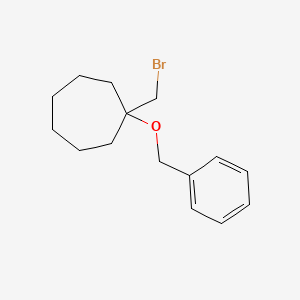
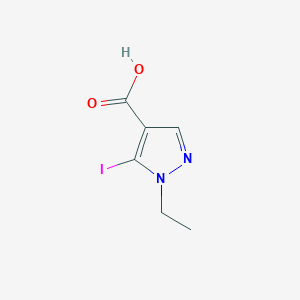
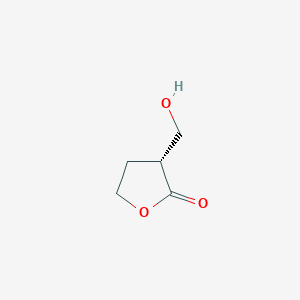
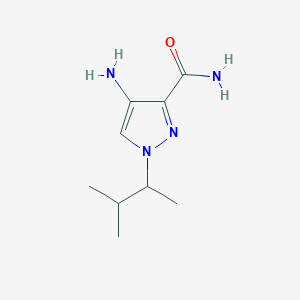
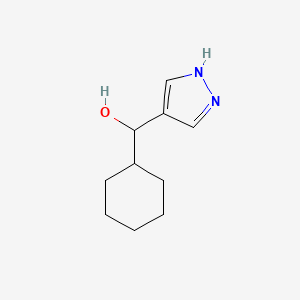
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)
